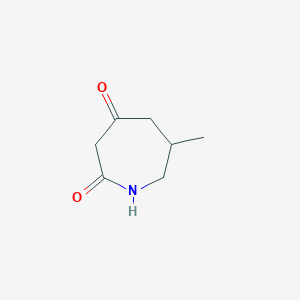
6-Methylazepane-2,4-dione
説明
6-Methylazepane-2,4-dione is a chemical compound with the CAS Number: 29520-89-6 . It has a molecular weight of 141.17 and its IUPAC name is 6-methyl-2,4-azepanedione . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 6-Methylazepane-2,4-dione is 1S/C7H11NO2/c1-5-2-6(9)3-7(10)8-4-5/h5H,2-4H2,1H3,(H,8,10) . This indicates that the molecule consists of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
6-Methylazepane-2,4-dione is a powder that is stored at room temperature . It has a molecular weight of 141.17 .科学的研究の応用
Polymer Toughening
6-Methylazepane-2,4-dione derivatives have been utilized in enhancing the toughness of polymers. For instance, a bifunctional monomer derived from lactide, closely related to 6-Methylazepane-2,4-dione, was synthesized and incorporated into polylactide (PLA) to significantly improve its toughness. This advancement provides a promising avenue for creating durable and high-performance polymeric materials (Jing & Hillmyer, 2008).
Dipeptide Mimetics
The structural diversity and conformational constraints offered by 1,3,5-Triazepane-2,6-diones, a class including molecules similar to 6-Methylazepane-2,4-dione, were identified as promising for the development of novel dipeptide mimetics. This research led to the discovery of inhibitors targeting the malaria liver stage, showcasing the potential of these compounds in modulating biological pathways and providing new avenues for therapeutic interventions (Lena et al., 2006).
Liquid Crystals
In the field of materials science, derivatives of 6-Methylazepane-2,4-dione have been synthesized and studied for their mesomorphic (liquid crystalline) properties. These studies include the synthesis of heterocyclic liquid crystals with cores such as 1,3-oxazepine-4,7-dione and 1,3-oxazepane-4,7-dione, showcasing the impact of these compounds on the thermal and mesomorphic behavior of liquid crystal materials (Yeap, Mohammad, & Osman, 2010).
Anticonvulsant Evaluation
Research into 6-amino-1,4-oxazepane-3,5-dione derivatives has revealed moderate anticonvulsant activities in models of epilepsy. These studies underscore the therapeutic potential of 6-Methylazepane-2,4-dione derivatives in the development of new anticonvulsant drugs (Sharma, Park, & Park, 2008).
Safety and Hazards
特性
IUPAC Name |
6-methylazepane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5-2-6(9)3-7(10)8-4-5/h5H,2-4H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNPDHZUUNKFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

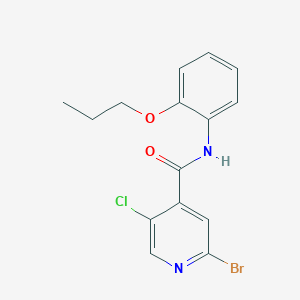
![N-(3-chloro-4-methylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2955886.png)
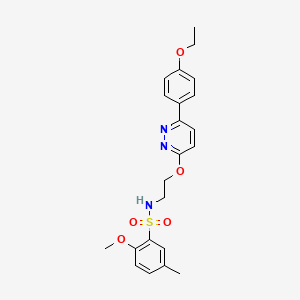
![(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2955893.png)
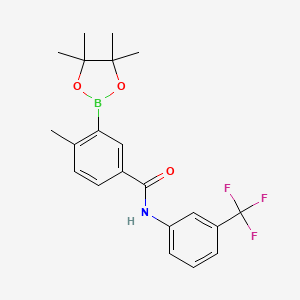
![N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2955895.png)
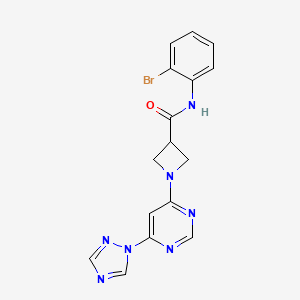
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2955898.png)
![Allyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2955901.png)
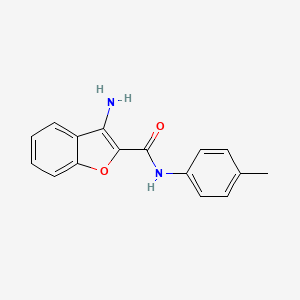
![Ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2955903.png)
![2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2955905.png)
![5-chloro-2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2955906.png)
![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955907.png)